molecular formula C10H9NOS B8481173 Pyridin-4-yl(thiophen-2-yl)methanol

Pyridin-4-yl(thiophen-2-yl)methanol

Cat. No.: B8481173
M. Wt: 191.25 g/mol
InChI Key: AFMUZNDJPKEPQU-UHFFFAOYSA-N
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Description

Pyridin-4-yl(thiophen-2-yl)methanol is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyridin-4-yl(thiophen-2-yl)methanol exhibit significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications as antibiotics. For instance, studies have demonstrated that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobial agents.

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). In vitro studies have shown that certain derivatives exhibit superior activity against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer), making them promising candidates for further development in cancer therapeutics .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Compounds derived from this scaffold have demonstrated the ability to inhibit enzymes involved in inflammatory pathways, suggesting their utility in treating conditions characterized by chronic inflammation.

Synthetic Routes

Several synthetic methodologies have been developed to produce this compound, including:

  • Copper-Catalyzed Reactions : Efficient methods utilizing copper catalysts have been reported, enhancing yields and reducing reaction times .
  • Condensation Reactions : Traditional methods involving condensation between pyridine derivatives and thiophenes have also been employed.

Building Block in Drug Design

Due to its unique structural features, this compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Its ability to engage in various chemical reactions allows for the modification of biological activity profiles, facilitating the design of novel therapeutic agents .

Conductive Polymers

Research has indicated that compounds like this compound can be integrated into conductive polymer matrices, enhancing their electrical properties. This application is particularly relevant in the development of organic electronic devices such as sensors and transistors .

Case Study on Antimicrobial Activity

A study evaluated several derivatives of this compound against common bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antibacterial efficacy, leading to minimum inhibitory concentration values lower than those of standard antibiotics.

Case Study on Anticancer Activity

In another study focusing on cancer cell lines, derivatives were tested for their ability to inhibit cell proliferation. The most promising candidates showed IC50 values comparable to established chemotherapeutic agents, suggesting their potential as lead compounds for further development in cancer therapy .

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

pyridin-4-yl(thiophen-2-yl)methanol

InChI

InChI=1S/C10H9NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-7,10,12H

InChI Key

AFMUZNDJPKEPQU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C2=CC=NC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-bromothiophene (10 g, 61.34 mmol) in dry THF (42 mL) was added n-butyl lithium (42.0 mL, 67.48 mmol) dropwise at −78° C. and the mixture was stirred at same temperature for 30 min. Then a solution of isonicotinaldehyde (6.56 g, 61.34 mmol) in dry THF (30 mL) was added dropwise and continued stirring at −78° C. for another 2 h. The reaction mixture was quenched with NH4Cl solution (10 mL), diluted with water (200 mL) and extracted with diethyl ether (2×200 mL). The organic layer was washed with brine (100 mL), dried over anhydrous Na2SO4 and filtered. The filtrate was rotary evaporated under vacuum to get residue which was triturated with mixture of hexane and diethyl ether to get the desired compound as an off-white solid (4 g, 34%); 1H NMR (400 MHz, DMSO-d6) δ 8.52 (dd, J=4.9 Hz, 1.5 Hz, 2H), 7.45-7.38 (m, 3H), 6.97-6.93 (m, 2H), 6.45 (d, J=4.4 Hz, 1H), 5.97 (d, J=4.4 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
6.56 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
34%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-bromothiophene (10 g, 61.34 mmol) in dry THF (42 ml) was dropwise added a solution of n-butyl lithium in n-hexane (1.6M, 42.0 ml, 67.48 mmol) at −78° C. The resulting suspension was stirred at the same temperature for 30 min. After 30 min, a solution of isonicotinaldehyde (6.56 g, 61.34 mmol) in dry THF (30 ml) was dropwise added and continued the stirring at −78° C. for another 2 h. The progress of the reaction was monitored by TLC. The reaction was quenched with NH4Cl solution (10 ml) and diluted with diethyl ether (500 ml). The organic layer was washed with water (50 ml), brine (50 ml), dried over anhydrous Na2SO4 and evaporated. The crude compound was triturated with hexane and diethyl ether to get the desired compound as an off-white solid (4.0 g, 34%). 1H NMR (400 MHz, DMSO-d6) δ 8.52 (dd, J=4.9, 1.5 Hz, 2H), 7.45-7.38 (m, 3H), 6.97-6.93 (m, 2H), 6.45 (d, J=4.4 Hz, 1H), 5.97 (d, J=4.4 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
6.56 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
34%

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